KCNQ2 Antagonism Profile
This compound demonstrates potent antagonist activity at the human KCNQ2 potassium channel with an IC50 of 70 nM, as measured by automated patch clamp in CHO cells [1]. In contrast, the closely related benzoxazinone scaffold in the TRPV1 antagonist series exhibits selectivity for a different ion channel family, with reported IC50 values in the low nanomolar range for TRPV1 (e.g., 2.31 nM for analog 36) [2]. This divergence in target engagement is not predictable from core scaffold alone; it is driven by the specific N-butyl and 6-methyl substituents of this compound, which are absent in the TRPV1-optimized analogs.
vs. TRPV1 analog IC50 2.31 nM (TRPV1, different target)
| Evidence Dimension | KCNQ2 channel antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | Benzoxazinone-based TRPV1 antagonist analog 36: IC50 = 2.31 nM for TRPV1 (different target) |
| Quantified Difference | Target divergence: KCNQ2 vs. TRPV1; direct potency comparison not applicable. |
| Conditions | Target compound: KCNQ2 expressed in CHO cells, automated patch clamp, 3 min incubation [1]; Comparator: Capsaicin-induced TRPV1 activation assay [2]. |
Why This Matters
For researchers studying KCNQ2-related physiology or disease (e.g., epilepsy, pain), this compound offers a defined, potent tool with a distinct mechanism that cannot be replicated by other benzoxazinone analogs optimized for unrelated targets.
- [1] BindingDB. (n.d.). BDBM50395464 (CHEMBL2164048): 4-Butyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one. Antagonist activity at KCNQ2. View Source
- [2] Bioorganic & Medicinal Chemistry Letters. (2024). Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. 34, 129735. View Source
